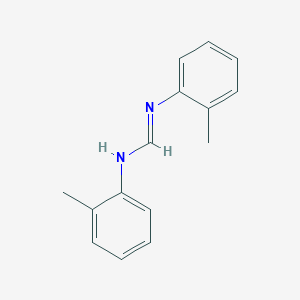
N,N'-bis(2-methylphenyl)methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2-methylphenyl)methanimidamide, also known as BPAI, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPAI is a highly selective antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
N,N'-bis(2-methylphenyl)methanimidamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site. This prevents the binding of glutamate, the natural ligand of the AMPA receptor, and blocks the influx of calcium ions into the postsynaptic neuron. This results in a decrease in synaptic transmission and a reduction in synaptic plasticity.
Biochemical and Physiological Effects:
N,N'-bis(2-methylphenyl)methanimidamide has been shown to have a number of biochemical and physiological effects in various biological systems. For example, N,N'-bis(2-methylphenyl)methanimidamide has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, which are important for learning and memory processes. N,N'-bis(2-methylphenyl)methanimidamide has also been shown to reduce the expression of AMPA receptors in the brain, which may contribute to its anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(2-methylphenyl)methanimidamide has several advantages as a tool for scientific research. It is highly selective for the AMPA receptor and does not affect other glutamate receptors, making it a valuable tool for studying the specific function of AMPA receptors. N,N'-bis(2-methylphenyl)methanimidamide is also relatively stable and easy to synthesize, which makes it a cost-effective tool for laboratory experiments.
However, there are also some limitations to the use of N,N'-bis(2-methylphenyl)methanimidamide in laboratory experiments. N,N'-bis(2-methylphenyl)methanimidamide has a relatively short half-life and must be administered continuously to maintain its effects. Additionally, N,N'-bis(2-methylphenyl)methanimidamide has been shown to have off-target effects on other ion channels, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N,N'-bis(2-methylphenyl)methanimidamide and its applications. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to study the function of specific subtypes of AMPA receptors. Another area of interest is the investigation of the effects of chronic N,N'-bis(2-methylphenyl)methanimidamide administration on synaptic plasticity and learning and memory processes. Finally, the potential therapeutic applications of N,N'-bis(2-methylphenyl)methanimidamide in neurological disorders such as epilepsy and Alzheimer's disease warrant further investigation.
Synthesemethoden
The synthesis of N,N'-bis(2-methylphenyl)methanimidamide involves the reaction of N,N'-bis(2-methylphenyl)formamidine with phosphorus oxychloride in the presence of 1,2-dichloroethane. The resulting product is then treated with ammonia to yield N,N'-bis(2-methylphenyl)methanimidamide as a white solid with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(2-methylphenyl)methanimidamide has been widely used in scientific research as a tool to study the function of AMPA receptors in various biological systems. For example, N,N'-bis(2-methylphenyl)methanimidamide has been used to investigate the role of AMPA receptors in synaptic plasticity, learning and memory, and drug addiction. N,N'-bis(2-methylphenyl)methanimidamide has also been used to study the effects of AMPA receptor dysfunction in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16596-01-3 |
|---|---|
Produktname |
N,N'-bis(2-methylphenyl)methanimidamide |
Molekularformel |
C15H16N2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
N,N'-bis(2-methylphenyl)methanimidamide |
InChI |
InChI=1S/C15H16N2/c1-12-7-3-5-9-14(12)16-11-17-15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,16,17) |
InChI-Schlüssel |
XPSKKIFRDZCDFN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC=NC2=CC=CC=C2C |
Kanonische SMILES |
CC1=CC=CC=C1NC=NC2=CC=CC=C2C |
Andere CAS-Nummern |
16596-01-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





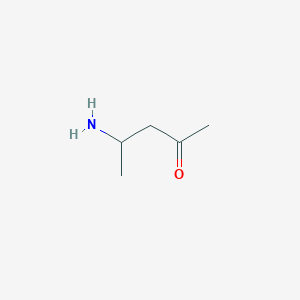
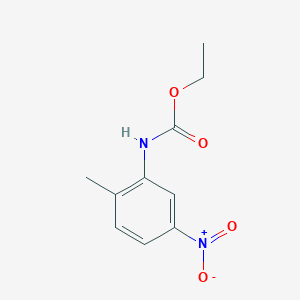
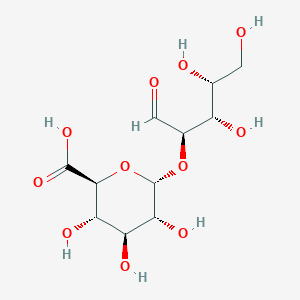

![(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B96843.png)
![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)


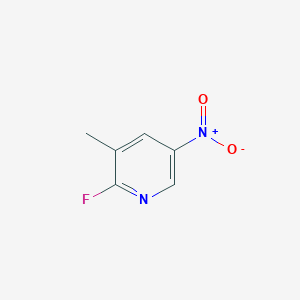

![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)